N-[(dibenzylamino)carbonothioyl]-2-methyl-3-nitrobenzamide
Overview
Description
“N-[(dibenzylamino)carbonothioyl]-2-methyl-3-nitrobenzamide” is a complex organic compound. It contains a dibenzylamino group, a carbonothioyl group, a methyl group, a nitro group, and a benzamide group . The exact properties and applications of this compound would depend on its specific structure and the arrangement of these groups.
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions, where the different components (like the dibenzylamino group and the benzamide group) are joined together . The exact synthesis process for this compound would depend on the specific reactions used to form the bonds between these groups.Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its constituent groups and the bonds between them. Similar compounds often exhibit interesting conformational behavior due to the flexibility of the dibenzylamino group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure. The presence of functional groups like the nitro group and the benzamide group could make it reactive under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by its specific structure. For example, the presence of the nitro group could make it more reactive, while the benzamide group could influence its solubility .Safety and Hazards
Properties
IUPAC Name |
N-(dibenzylcarbamothioyl)-2-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-17-20(13-8-14-21(17)26(28)29)22(27)24-23(30)25(15-18-9-4-2-5-10-18)16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3,(H,24,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPPSURVPNQOBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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